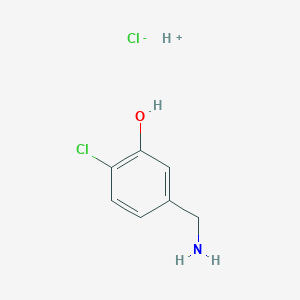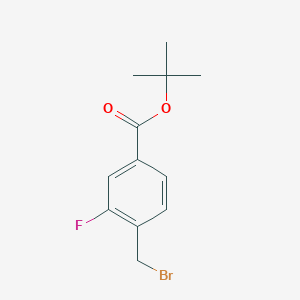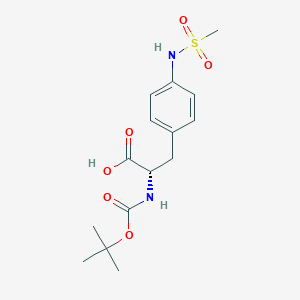
Boc-L-phe(4-NH-SO2-CH3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-phe(4-NH-SO2-CH3): N-[(1,1-Dimethylethoxy)carbonyl]-4-[(methylsulfonyl)amino]-L-phenylalanine , is a derivative of L-phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methanesulfonamide group attached to the phenyl ring. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-phe(4-NH-SO2-CH3) typically involves the following steps:
Protection of L-phenylalanine: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as diisopropylethylamine (DIPEA) to form Boc-L-phenylalanine.
Sulfonamide Formation: The protected Boc-L-phenylalanine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine (TEA) to introduce the methanesulfonamide group at the para position of the phenyl ring.
Industrial Production Methods: Industrial production of Boc-L-phe(4-NH-SO2-CH3) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Boc-L-phe(4-NH-SO2-CH3) can undergo nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amine: Removal of the Boc group yields L-phenylalanine derivatives with a free amino group.
Aplicaciones Científicas De Investigación
Chemistry: : Boc-L-phe(4-NH-SO2-CH3) is widely used in peptide synthesis as a protected amino acid derivative. It facilitates the stepwise assembly of peptides by preventing unwanted side reactions.
Biology: : In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptide-based inhibitors and probes.
Medicine: : Boc-L-phe(4-NH-SO2-CH3) is utilized in the development of peptide-based therapeutics. It is incorporated into peptide sequences to enhance stability and bioavailability.
Industry: : In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Boc-L-phe(4-NH-SO2-CH3) primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other functional groups. The methanesulfonamide group provides additional stability and reactivity, facilitating the formation of peptide bonds and other chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-phenylalanine: Similar to Boc-L-phe(4-NH-SO2-CH3) but lacks the methanesulfonamide group.
Fmoc-L-phenylalanine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-L-phenylalanine: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness: : Boc-L-phe(4-NH-SO2-CH3) is unique due to the presence of both Boc and methanesulfonamide groups. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis and other organic synthesis applications.
Propiedades
IUPAC Name |
(2S)-3-[4-(methanesulfonamido)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQHAYIHFSBMU-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NS(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NS(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204856-74-6 |
Source


|
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[(methylsulfonyl)amino]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204856-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
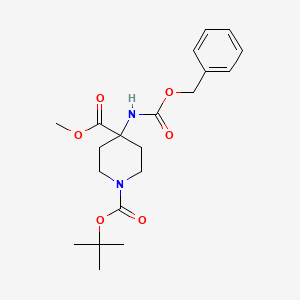
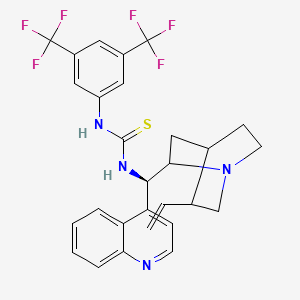
![2-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7980435.png)
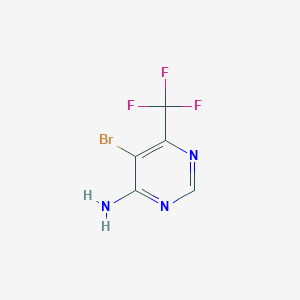
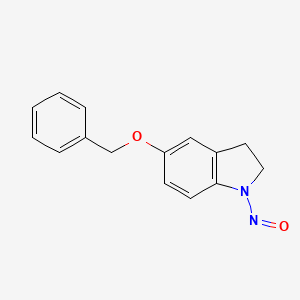

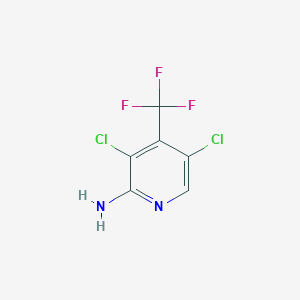


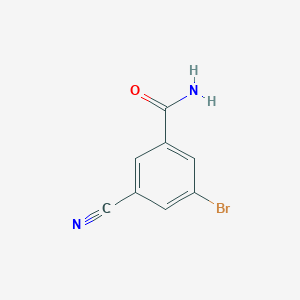
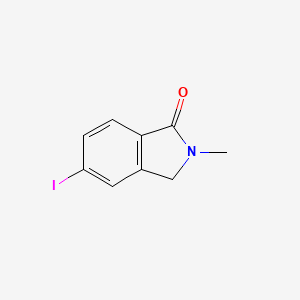
![4,6-Dichloro-2-methylthieno[2,3-b]pyridine](/img/structure/B7980492.png)
